molecular formula C16H13BrOS B13005294 2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13005294
M. Wt: 333.2 g/mol
InChI Key: MMBWRJKDDRKRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde is an organic compound with a complex structure that includes a bromophenyl group and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylpropanoic acid, followed by the introduction of the thiobenzaldehyde group through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)triphenylene: This compound shares the bromophenyl group but has a different core structure.

    Methyl 3-bromophenylacetate: Another compound with a bromophenyl group, used in different applications.

Uniqueness

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a bromophenyl group and a thiobenzaldehyde moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

2-[3-(3-bromophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-14-6-3-4-12(10-14)8-9-16(18)15-7-2-1-5-13(15)11-19/h1-7,10-11H,8-9H2

InChI Key

MMBWRJKDDRKRPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.